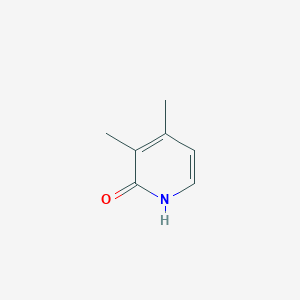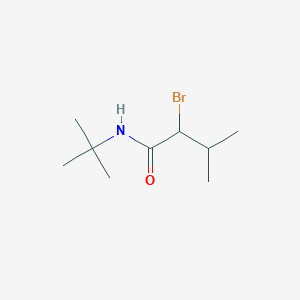
2-bromo-N-tert-butyl-3-methylbutanamide
Vue d'ensemble
Description
2-bromo-N-tert-butyl-3-methylbutanamide is an organic compound with the CAS Number: 95904-26-0 . It has a molecular weight of 236.15 and its IUPAC name is 2-bromo-N-(tert-butyl)-3-methylbutanamide . The compound is used in various areas of research .
Molecular Structure Analysis
The InChI code for 2-bromo-N-tert-butyl-3-methylbutanamide is 1S/C9H18BrNO/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,1-5H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Applications De Recherche Scientifique
Xanthine Oxidase Inhibitory Properties
Research by Smelcerovic et al. (2016) explored three noncyclic N-(α-bromoacyl)-α-amino esters, including a compound structurally similar to 2-bromo-N-tert-butyl-3-methylbutanamide, for their inhibitory activity against xanthine oxidase. They found that these compounds did not show significant inhibitory effects against xanthine oxidase in vitro or in rat liver homogenate at the tested concentrations. This indicates that the noncyclic molecular structure of these compounds may not be conducive to biological activity in this context (Smelcerovic et al., 2016).
Synthesis and Biological Activity Screening
Yancheva et al. (2015) synthesized similar N-(α-bromoacyl)-α-amino esters and investigated their cytotoxicity, anti-inflammatory, and antibacterial activities. They found low cytotoxicity and an absence of antibacterial and anti-inflammatory activities in the tested compounds, which might be beneficial for their use in prodrugs (Yancheva et al., 2015).
Radical Reactions of Substituted 1,3-dioxolan-4-ones
Beckwith and Chai (1993) studied the radical reactions of 5-substituted 2-tert-butyl-1,3-dioxolan-4-ones, involving compounds related to 2-bromo-N-tert-butyl-3-methylbutanamide. Their research provided insights into the carbon-bromine, carbon-hydrogen, and carbon-carbon bond formation in these reactions (Beckwith & Chai, 1993).
Synthesis and Characterization of Antimicrobial Agents
Doraswamy and Ramana (2013) investigated the synthesis and characterization of compounds including tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate, which shares structural similarities with 2-bromo-N-tert-butyl-3-methylbutanamide. Their work focused on screening these compounds for antimicrobial activity (Doraswamy & Ramana, 2013).
Alkyl Halides and Carcinogenesis
Poirier et al. (1975) conducted a study on the carcinogenic potential of various alkyl halides, including tert-butyl bromide. Their research provides insights into the potential carcinogenicity of low-molecular-weight alkyl halides, which is relevant to understanding the broader implications of using compounds like 2-bromo-N-tert-butyl-3-methylbutanamide (Poirier et al., 1975).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-tert-butyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,1-5H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJGBGHVAPNGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239616 | |
| Record name | 2-Bromo-N-(1,1-dimethylethyl)-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-tert-butyl-3-methylbutanamide | |
CAS RN |
95904-26-0 | |
| Record name | 2-Bromo-N-(1,1-dimethylethyl)-3-methylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95904-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(1,1-dimethylethyl)-3-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B3317238.png)
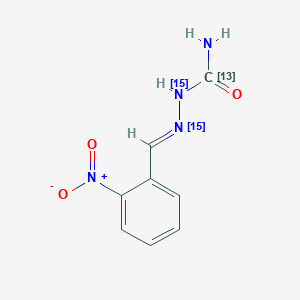

![methyl 2-[(3S)-piperidin-3-yl]acetate](/img/structure/B3317250.png)
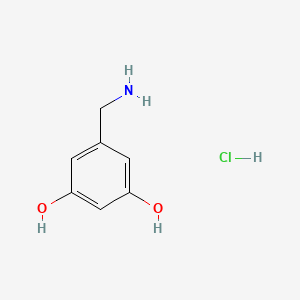

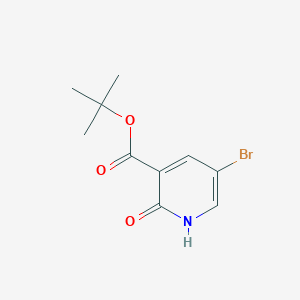
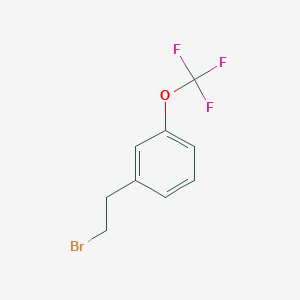
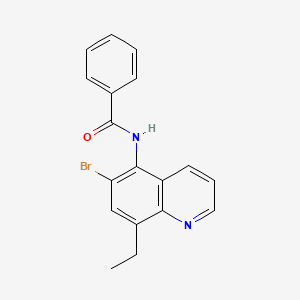
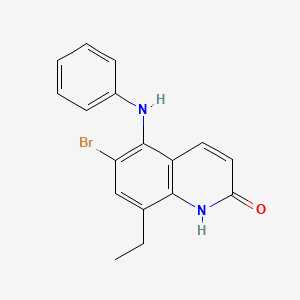
![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B3317287.png)
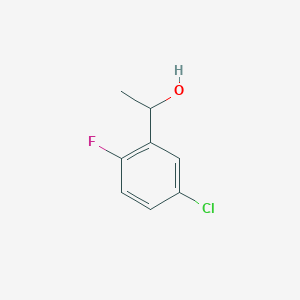
![N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide](/img/structure/B3317310.png)
